N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine
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Overview
Description
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name, (2Z)-4-(4-isopropoxyphenyl)-2-butanone oxime . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-isopropoxyphenyl)-2-butanone with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine: This compound has a similar structure but with a methoxy group instead of an isopropoxy group.
N-[4-(4-ethoxyphenyl)butan-2-ylidene]hydroxylamine: Another similar compound with an ethoxy group.
Uniqueness
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in different applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
YEYCDZHGPZTRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C |
Origin of Product |
United States |
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